molecular formula C15H15Cl3N4O2 B4090844 1-[1-(4-chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine

1-[1-(4-chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine

Cat. No.: B4090844
M. Wt: 389.7 g/mol
InChI Key: JWTVRFSSIAAJTG-UHFFFAOYSA-N
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Description

    Starting Materials: Pyrazole derivative and nitric acid.

    Reaction: Nitration of the pyrazole ring using concentrated nitric acid to introduce the nitro group at the 4-position.

  • Attachment of the Piperidine Ring:

      Starting Materials: Nitro-pyrazole derivative and piperidine.

      Reaction: Nucleophilic substitution reaction where the piperidine ring is attached to the pyrazole ring.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazole Ring:

        Starting Materials: 4-chlorobenzaldehyde, hydrazine hydrate, and dichloromethane.

        Reaction: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine, followed by cyclization with dichloromethane to form the pyrazole ring.

    Chemical Reactions Analysis

    Types of Reactions: 1-[1-(4-Chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

      Reduction: The dichloromethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

      Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

      Reduction: Potassium permanganate, sulfuric acid.

      Substitution: Ammonia, thiols, in the presence of a base like sodium hydroxide.

    Major Products:

      Amino-pyrazole derivatives: from reduction reactions.

      Carboxyl-pyrazole derivatives: from oxidation reactions.

      Substituted phenyl derivatives: from substitution reactions.

    Scientific Research Applications

    1-[1-(4-Chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine has several applications in scientific research:

      Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

      Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

      Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-[1-(4-chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to biological targets.

    Comparison with Similar Compounds

      1-(4-Chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazole: Lacks the piperidine ring, which may affect its biological activity and chemical properties.

      1-(4-Chlorophenyl)-3-(dichloromethyl)-4-amino-1H-pyrazole: The amino group instead of the nitro group can lead to different reactivity and applications.

      1-(4-Chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]morpholine: Contains a morpholine ring instead of a piperidine ring, which can influence its pharmacokinetic properties.

    Uniqueness: 1-[1-(4-Chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring can enhance its interaction with biological targets, making it a valuable compound for further research and development.

    Properties

    IUPAC Name

    1-[2-(4-chlorophenyl)-5-(dichloromethyl)-4-nitropyrazol-3-yl]piperidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15Cl3N4O2/c16-10-4-6-11(7-5-10)21-15(20-8-2-1-3-9-20)13(22(23)24)12(19-21)14(17)18/h4-7,14H,1-3,8-9H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JWTVRFSSIAAJTG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C(Cl)Cl)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15Cl3N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    1-[1-(4-chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine
    Reactant of Route 6
    1-[1-(4-chlorophenyl)-3-(dichloromethyl)-4-nitro-1H-pyrazol-5-yl]piperidine

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